Mutagenicity Reduction Factor of 7× vs. Cisplatin at Equal DNA Lesion Load in E. coli
When bacteria were treated to yield equal numbers of platinum-DNA lesions, cis-diamminetetrachloroplatinum(IV) (DTP) exhibited 7-fold lower mutagenicity than cisplatin (DDP) and a 3.5-fold lower capacity to induce the recA protein [1]. This establishes that, per DNA adduct, the Pt(IV) prodrug generates a substantially attenuated SOS and mutagenic response compared to its direct Pt(II) analog.
| Evidence Dimension | Mutagenicity at equal Pt-DNA lesion load |
|---|---|
| Target Compound Data | Mutagenicity 7× lower; recA induction 3.5× lower than cisplatin |
| Comparator Or Baseline | cisplatin (cis-DDP): baseline mutagenicity and recA induction activity |
| Quantified Difference | Mutagenicity reduced by a factor of 7; recA induction reduced by a factor of 3.5 |
| Conditions | E. coli, matched Pt-DNA adduct levels; Chem.-Biol. Interact. 1986 |
Why This Matters
Procurement of cis-DTP rather than cisplatin is essential for studies aiming to distinguish mutagenic from cytotoxic mechanisms at the DNA-damage level, as cisplatin's higher mutagenicity per lesion confounds mechanistic interpretation.
- [1] H. Razaka, B. Salles, G. Villani, N. P. Johnson, Toxicity, mutagenicity and induction of recA protein in Escherichia coli treated with cis-diamminedichloroplatinum(II) and cis-diamminetetrachloroplatinum(IV), Chem.-Biol. Interact., 1986, 60, 207–215. View Source
